molecular formula C24H20N2O6 B1332859 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid CAS No. 517905-93-0

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Cat. No. B1332859
M. Wt: 432.4 g/mol
InChI Key: DRESTDPDCGPKNI-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anti-Inflammatory Activities

  • Novel derivatives of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid have shown significant in vitro antioxidant action, comparable to standard antioxidants, along with notable anti-inflammatory and antiulcer activities (Subudhi & Sahoo, 2011).

Synthesis of Enantiomerically Pure Amino Acids

  • The compound has been successfully applied in the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids, following the Arndt-Eistert protocol, leading to high yield and purity (Ellmerer-Müller et al., 1998).

Bioimaging Applications

  • A water-soluble fluorene derivative of the compound exhibited linear photophysical properties and strong two-photon absorption, making it an attractive candidate for bioimaging applications, particularly in integrin imaging (Morales et al., 2010).

Peptide Synthesis

  • The compound has been utilized in the preparation of N-Fmoc-protected β2-homoamino acids, a crucial step for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Synthesis of Differentially Protected Amino Acids

  • Differentially protected azatryptophan derivatives have been synthesized using the compound, demonstrating the potential for selective removal of protecting groups in peptide-based drug discovery (Nimje et al., 2020).

Solid-Phase Peptide Synthesis

  • The compound has been compared with other N(alpha)-protecting groups for amino acids in solid-phase peptide synthesis, showing advantages in terms of real-time monitoring and decreased rearrangement issues (Ramage et al., 1999).

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)13-21(19-11-5-6-12-22(19)26(30)31)25-24(29)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRESTDPDCGPKNI-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375884
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

CAS RN

517905-93-0
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-nitrobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517905-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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